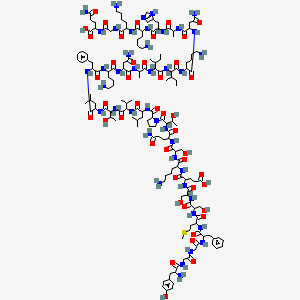![molecular formula C32H35N3O6 B12316761 6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)
6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium-sensing receptor antagonist 18c is a synthetic organic compound known for its role as a negative allosteric modulator of the calcium-sensing receptor. This receptor is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the human body. Calcium-sensing receptor antagonist 18c has been studied for its potential therapeutic applications, particularly in the treatment of bone-loss diseases such as osteoporosis .
Preparation Methods
The synthesis of calcium-sensing receptor antagonist 18c involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of calcium-sensing receptor antagonist 18c is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.
Chemical Reactions Analysis
Calcium-sensing receptor antagonist 18c undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing nitro groups to amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of calcium-sensing receptor antagonist 18c with modified functional groups.
Scientific Research Applications
Calcium-sensing receptor antagonist 18c has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the calcium-sensing receptor and its role in calcium homeostasis.
Biology: Researchers use calcium-sensing receptor antagonist 18c to investigate the physiological and pathological roles of the calcium-sensing receptor in various cell types and tissues.
Mechanism of Action
Calcium-sensing receptor antagonist 18c exerts its effects by binding to a second allosteric binding site on the calcium-sensing receptor, which is distinct from the binding site of other known modulators. This binding leads to negative modulation of the receptor, promoting the release of parathyroid hormone. The molecular targets and pathways involved include the G-protein-coupled signaling pathways that regulate calcium homeostasis and parathyroid hormone secretion .
Comparison with Similar Compounds
Calcium-sensing receptor antagonist 18c is unique in its ability to bind to a distinct allosteric site on the calcium-sensing receptor. Similar compounds include:
Calhex 231: Another calcium-sensing receptor antagonist with a different binding profile and antagonistic activity.
These compounds share similar mechanisms of action but differ in their binding sites and overall efficacy, highlighting the uniqueness of calcium-sensing receptor antagonist 18c in targeting the calcium-sensing receptor.
Properties
Molecular Formula |
C32H35N3O6 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35) |
InChI Key |
FCBOUJYKAGWYQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)

![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)


![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)


![4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)


